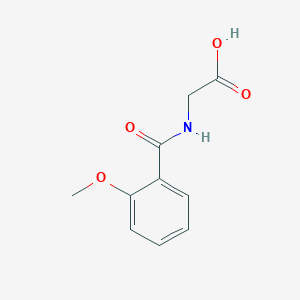

(2-Methoxy-benzoylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLIEPYXSKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355088 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13443-58-8 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methoxy-benzoylamino)-acetic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methoxy-benzoylamino)-acetic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, also known as N-(2-methoxybenzoyl)glycine. Designed for researchers, chemists, and professionals in drug development, this guide integrates established chemical principles with practical, field-proven methodologies. We will delve into the causal factors behind procedural choices, ensuring a robust and reproducible protocol grounded in authoritative scientific literature.

Introduction and Significance

This compound (C₁₀H₁₁NO₄, Mol. Wt. 209.2 g/mol ) is an N-acyl derivative of the simplest amino acid, glycine.[1][2] It belongs to the broader class of hippuric acid analogues, which are of significant interest in medicinal chemistry and biochemistry. The structure incorporates a 2-methoxybenzoyl group attached to the nitrogen atom of glycine. This modification of a fundamental biological building block can impart unique physicochemical properties, making it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents and probes for studying biological systems. Understanding its synthesis and characterization is fundamental for its application in further research and development.

The Synthetic Approach: A Schotten-Baumann Reaction

The most reliable and widely applicable method for synthesizing this compound is the Schotten-Baumann reaction. This classic organic reaction is a cornerstone of amide synthesis, involving the acylation of an amine with an acid chloride in the presence of a base.[3][4]

Mechanistic Rationale (Expertise & Experience)

The selection of the Schotten-Baumann conditions is based on sound mechanistic principles designed to maximize yield and purity:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic amino group of glycine attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.

-

Role of the Base: An aqueous base, typically sodium hydroxide (NaOH), is critical. It serves two primary functions:

-

Deprotonation: It deprotonates the ammonium group of glycine (which exists as a zwitterion), increasing the nucleophilicity of the nitrogen atom.

-

Acid Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. According to Le Châtelier's principle, removing a product drives the reaction equilibrium toward the formation of the desired amide.

-

-

Temperature Control: The reaction is highly exothermic. Performing the addition of the acid chloride at low temperatures (0-5 °C) is crucial to minimize the competing hydrolysis of 2-methoxybenzoyl chloride into 2-methoxybenzoic acid, which is a common side reaction that reduces the overall yield.

Overall Synthesis Scheme

The reaction can be visualized as the condensation of glycine and 2-methoxybenzoyl chloride.

Caption: Step-by-step experimental workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Data Summary Table

| Property / Technique | Expected Result | Rationale for Confirmation |

| Appearance | White Crystalline Solid | Confirms the physical state of the purified compound. |

| Melting Point | 113-114 °C [1] | A sharp melting point within this range indicates high purity. |

| Molecular Formula | C₁₀H₁₁NO₄ | Confirmed by Mass Spectrometry. [1] |

| Molecular Weight | 209.2 g/mol | Confirmed by Mass Spectrometry. [1] |

| ¹H NMR | See description below | Confirms the specific arrangement of protons in the molecule. |

| FTIR (cm⁻¹) | ~3300 (N-H), ~3000 (broad, O-H), ~1730 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II) | Confirms the presence of key functional groups (amide, carboxylic acid). |

| Mass Spec. (ESI+) | m/z = 210.1 [M+H]⁺ | Confirms the molecular weight of the compound. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. Key expected signals include: a singlet around 3.9 ppm corresponding to the three methoxy (-OCH₃) protons; a doublet around 4.1 ppm for the two methylene (-CH₂) protons of the glycine backbone; multiplets in the 6.9-7.8 ppm range for the four protons on the aromatic ring; and a broad signal for the carboxylic acid proton (>10 ppm). The amide proton (-NH-) will typically appear as a triplet around 8.5-9.0 ppm.

-

FTIR Spectroscopy: The infrared spectrum is invaluable for functional group identification. The presence of a broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. A sharp peak around 3300 cm⁻¹ indicates the N-H stretch of the secondary amide. Two strong carbonyl (C=O) stretching bands will be visible: one for the carboxylic acid (~1730 cm⁻¹) and one for the amide group (Amide I band, ~1650 cm⁻¹). The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. In positive ion mode, the spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of 210.1, corresponding to the protonated molecule [M+H]⁺.

Safety and Handling

-

2-methoxybenzoyl chloride: Is corrosive and a lachrymator. It reacts with moisture. Handle only in a well-ventilated fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.

References

-

PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methyoxybenzoyl-N-glycine. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester. [Link]

-

Chemsrc. N-(2-Methoxybenzoyl)glycine methyl ester. [Link]

- Google Patents. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)

-

Organic Syntheses. hippuric acid. [Link]

-

YouTube. Hippuric Acid : Synthesis. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

PubChem. 2-(Benzoylamino)acetic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN109415289B - Method for producing 2-methoxyacetic acid.

-

ResearchGate. Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. [Link]

-

PubMed. Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. [Link]

-

Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). [Link]

-

Wikipedia. Methoxyacetic acid. [Link]

- Google Patents. CN106187960A - A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts.

- Google Patents.

-

Wikipedia. Hippuric acid. [Link]

- Google Patents. DE3923389A1 - METHOD FOR PRODUCING METHOXY ACETIC ACID.

-

Taylor & Francis Online. PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. [Link]

-

PrepChem.com. Preparation of hippuric acid. [Link]

-

ResearchGate. Acetic Acid Synthesis by Catalytic Carbonylation of Methanol. [Link]

-

Journal of Biological Chemistry. DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. [Link]

-

Name Reactions. Schotten-Baumann Reaction. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(2-Methoxybenzoyl)amino]acetic Acid (CAS No. 13443-58-8)

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 2-[(2-methoxybenzoyl)amino]acetic acid, registered under CAS number 13443-58-8. As an N-acylglycine derivative, this compound possesses structural features relevant to pharmaceutical and chemical synthesis research. This document consolidates available experimental and predicted data, outlines standardized protocols for its characterization, and offers insights into its chemical behavior. The guide is designed to serve as a foundational resource for professionals engaged in its study and application.

A Note on Compound Identification: Initial database inquiries for CAS number 13443-58-8 may occasionally lead to erroneous associations with unrelated compounds. This guide definitively confirms that CAS 13443-58-8 pertains exclusively to 2-[(2-methoxybenzoyl)amino]acetic acid and all subsequent data relates to this specific molecule.

Compound Identification and Structure

The fundamental identity of a compound is rooted in its structure and nomenclature. 2-[(2-Methoxybenzoyl)amino]acetic acid is a derivative of glycine, the simplest proteinogenic amino acid, where the amino group is acylated with a 2-methoxybenzoyl group.

-

CAS Number: 13443-58-8

-

IUPAC Name: 2-[(2-methoxybenzoyl)amino]acetic acid

-

Synonyms: Glycine, N-(2-methoxybenzoyl)-; 2-(2-Methoxybenzamido)acetic acid[1]

-

Molecular Formula: C₁₀H₁₁NO₄[1]

-

Molecular Weight: 209.20 g/mol [1]

-

Chemical Class: N-Acylglycine[1]

The molecule's structure, featuring a carboxylic acid, an amide linkage, and an aromatic methoxy group, dictates its physicochemical properties and reactivity profile.

Physicochemical Properties

The utility of a compound in research and development is largely defined by its physical and chemical properties. While extensive experimental data for this specific molecule is limited, a combination of reported values and reliable predictions provides a robust profile.

Physical Properties

The physical state, melting point, and solubility are critical parameters for handling, formulation, and experimental design. The compound is typically supplied as a solid powder.

Table 1: Summary of Physical Properties for 2-[(2-Methoxybenzoyl)amino]acetic Acid

| Property | Value | Source & Notes |

| Appearance | Solid, Powder | Inferred from supplier data. |

| Melting Point | 113-114 °C | Experimental value (recrystallized from benzene)[1]. |

| Boiling Point | 451.1 ± 30.0 °C | Predicted value[1]. |

| Density | 1.268 ± 0.06 g/cm³ | Predicted value[1]. |

| pKa | 3.67 ± 0.10 | Predicted value (for the carboxylic acid proton)[1]. |

Solubility Profile

The solubility of 2-[(2-methoxybenzoyl)amino]acetic acid is dictated by the interplay between its polar functional groups (carboxylic acid, amide) and its nonpolar aromatic ring.

-

Aqueous Solubility : As an amino acid derivative, it is expected to be amphoteric. Limited solubility is anticipated in neutral water. However, its solubility should significantly increase in acidic (pH < 2) and basic (pH > 8) aqueous solutions due to the formation of the corresponding cationic (protonated amine, though less likely due to amide resonance) and anionic (carboxylate salt) species, respectively[2].

-

Organic Solvent Solubility : Good solubility is expected in polar organic solvents like ethanol, methanol, and DMSO. Moderate solubility is likely in less polar solvents such as acetone, with poor solubility predicted for non-polar solvents like hexanes or toluene[2].

Chemical Stability and Reactivity

Understanding a compound's stability is paramount for its proper storage and application.

-

Stability : The compound is chemically stable under standard ambient conditions (room temperature, protected from light and moisture).

-

Reactivity :

-

Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-methoxybenzoic acid and glycine. This is a key consideration in formulation and long-term stability studies at pH extremes.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amide coupling, and reduction.

-

Thermal Decomposition: At elevated temperatures, decomposition is expected, though the specific products have not been detailed in the available literature.

-

Experimental Methodologies for Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail field-proven, step-by-step methodologies for determining the key physicochemical properties of 2-[(2-methoxybenzoyl)amino]acetic acid.

Protocol for Melting Point Determination

The melting point provides a quick, reliable measure of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any lumps with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal[3].

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus[3].

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough value[4]. Allow the apparatus to cool at least 20 °C below this point before proceeding.

-

Accurate Determination: Heat the block at a medium rate until the temperature is ~15-20 °C below the expected melting point[3].

-

Slow Heating: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, block, and thermometer[4].

-

Record Melting Range:

-

Reporting: Report the result as a melting range (T₁ - T₂). For 2-[(2-methoxybenzoyl)amino]acetic acid, this should be near 113-114 °C.

Protocol for Aqueous Solubility Determination

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing data crucial for biopharmaceutical classification and formulation[5].

Methodology: Shake-Flask Method (as per WHO/FDA Guidelines)

-

System Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of solid 2-[(2-methoxybenzoyl)amino]acetic acid to a known volume of each buffer in a sealed flask or vial. The goal is to create a saturated solution with visible solid remaining[6].

-

Equilibration: Place the sealed flasks in an orbital shaker or on a rolling station within a temperature-controlled environment set to 37 ± 1 °C (for biopharmaceutical relevance) or 25 °C (for standard physicochemical data)[5]. Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached[5][6].

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge an aliquot of the suspension to pellet the undissolved solid[7].

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining microscopic particles. Discard the first portion of the filtrate to avoid adsorption artifacts.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Protocol for pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly reliable and accessible method for its determination[8].

Methodology: Potentiometric Titration

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0)[9].

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-[(2-methoxybenzoyl)amino]acetic acid in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used if aqueous solubility is low, but this will yield an apparent pKa (pKa_app_).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a burette.

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH[9].

-

Continue this process until well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq_), which is the steepest point of the inflection in the titration curve. This can be found visually or by using the maximum of the first derivative (ΔpH/ΔV).

-

The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq_ / 2).

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Conclusion

2-[(2-Methoxybenzoyl)amino]acetic acid (CAS 13443-58-8) is an N-acylglycine with a well-defined set of physicochemical properties that make it a compound of interest for further research. Its melting point of 113-114 °C provides a reliable indicator of its purity. While much of its property data is currently based on high-quality predictions, the standardized experimental protocols outlined in this guide for melting point, solubility, and pKa determination provide a clear pathway for generating robust, empirical data. A thorough understanding of these properties is the cornerstone of its effective application in drug discovery, chemical synthesis, and materials science.

References

- NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link not directly applicable to target compound but used for general chemical assessment principles].

- Chem-Impex. (n.d.). (2-Methoxycarbonylmethoxy-5-methyl-phenoxy)acetic acid methyl ester. Retrieved January 25, 2026. [Link not directly applicable to target compound but used for general reactivity profile concepts].

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 25, 2026, from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 25, 2026, from [Link]

- BenchChem. (2025). Technical Guide: Stability and Reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid. Retrieved January 25, 2026. [Link not available; used for analogous stability/reactivity principles].

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 25, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 25, 2026, from [Link]

- BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. Retrieved January 25, 2026. [Link not available; used for analogous solubility principles].

-

University of Alberta. (n.d.). Melting point determination. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant. Retrieved January 25, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 25, 2026, from [Link]

-

eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-[[2-[(4-Methoxybenzoyl)amino]acetyl]amino]acetate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Westlab. (2023). Measuring the Melting Point. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Methoxyacetic acid. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Retrieved January 25, 2026, from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved January 25, 2026, from [Link]

-

CSUB. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved January 25, 2026, from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved January 25, 2026.

Sources

- 1. (2-METHOXY-BENZOYLAMINO)-ACETIC ACID | 13443-58-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. csub.edu [csub.edu]

- 5. who.int [who.int]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

(2-Methoxy-benzoylamino)-acetic acid: A Technical Guide to Unveiling Its Biological Potential

Foreword: From Structural Analogy to Functional Discovery

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. (2-Methoxy-benzoylamino)-acetic acid, a structurally intriguing N-acylglycine, currently stands as a molecule with uncharacterized biological activity. However, its constituent moieties—the N-acylglycine core and the 2-methoxybenzoyl group—are present in a variety of compounds with known pharmacological effects. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, hypothesis-driven framework to investigate the potential biological activities of this compound. By dissecting its structural components and proposing a rigorous, multi-tiered experimental workflow, we aim to illuminate a rational path toward uncovering its therapeutic potential. This document eschews a rigid template in favor of a logical progression from theoretical potential to practical validation, mirroring the dynamic process of scientific inquiry itself.

Molecular Profile and Structural Rationale for Investigation

This compound is an N-acylglycine, a class of lipid signaling molecules.[1][2] Its structure is characterized by a glycine amino acid linked via an amide bond to a 2-methoxybenzoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13443-58-8 | [3] |

| Molecular Formula | C10H11NO4 | |

| Molecular Weight | 209.20 g/mol | |

| Melting Point | 113-114 °C | [3] |

| pKa | 3.67 ± 0.10 (Predicted) | [3] |

The rationale for investigating this particular molecule stems from the known biological activities of its structural relatives:

-

N-Acylglycines: This family of endogenous molecules is involved in a range of physiological processes, including anti-inflammation, pain perception (antinociception), and neuromodulation.[1][2][4][5] For instance, N-arachidonoylglycine, a well-studied member, exhibits anti-inflammatory and analgesic properties.[1][4]

-

Benzoyl Derivatives: The benzoyl moiety is a common scaffold in medicinal chemistry. Benzoylglycine (hippuric acid) is a natural metabolite involved in the detoxification of benzoic acid.[6][7] Furthermore, derivatives of benzoyl compounds have been explored for various therapeutic applications, including antimicrobial and anticancer activities.[8]

-

The 2-Methoxy Substituent (o-Anisoyl Group): The presence and position of substituents on the benzoyl ring can significantly influence biological activity. The 2-methoxy group can affect the molecule's conformation and electronic properties, potentially leading to specific interactions with biological targets.[9] Notably, some methoxy-substituted 2-benzoyl derivatives have been investigated as antagonists for adenosine A1 and A2A receptors, suggesting potential neurological activity.[3]

Based on this structural analysis, we can formulate several hypotheses regarding the potential biological activities of this compound, primarily focusing on anti-inflammatory, neurological, and cytotoxic effects.

Proposed Avenues of Biological Investigation

This section outlines a comprehensive, tiered approach to systematically evaluate the potential biological activities of this compound.

Anti-inflammatory and Analgesic Potential

Scientific Rationale: The N-acylglycine core of the molecule strongly suggests a potential role in modulating inflammatory pathways, similar to other compounds in this class.[1][2]

Proposed Mechanism of Action: The compound could potentially interact with key enzymes and receptors in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or receptors involved in endocannabinoid signaling.

Experimental Workflow:

Caption: Proposed experimental workflow for evaluating anti-inflammatory and analgesic activity.

Detailed Experimental Protocols:

In Vitro Assays:

-

Protein Denaturation Inhibition Assay:

-

Principle: To assess the ability of the compound to inhibit heat-induced denaturation of proteins, a hallmark of inflammation.

-

Methodology:

-

Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

-

Adjust the pH to 6.3 using 1N HCl.

-

Incubate at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).

-

Measure the turbidity at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Self-Validation: The inclusion of a positive control and a vehicle control ensures the validity of the assay. A dose-dependent inhibition by the test compound would indicate a true effect.

-

-

Macrophage-based Nitric Oxide (NO) and Pro-inflammatory Cytokine Assay:

-

Principle: To determine the effect of the compound on the production of inflammatory mediators (NO, TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure NO production in the culture supernatant using the Griess reagent.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

-

Self-Validation: A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

-

In Vivo Models:

-

Carrageenan-Induced Paw Edema in Rats:

-

Principle: A standard model of acute inflammation to assess the in vivo anti-inflammatory effect of a compound.[10][11]

-

Methodology:

-

Administer the test compound orally or intraperitoneally to rats.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to the control group.

-

-

Causality: A significant reduction in paw edema in the treated group compared to the control group would indicate in vivo anti-inflammatory activity.

-

Neurological Activity Profile

Scientific Rationale: The presence of the N-acylglycine moiety, known to be active in the central nervous system, and the structural similarity of the benzoyl portion to ligands of adenosine receptors, provide a strong basis for investigating neurological effects.[2][3]

Proposed Mechanism of Action: Potential mechanisms include modulation of neurotransmitter systems (e.g., GABAergic, glycinergic), interaction with ion channels, or binding to G protein-coupled receptors such as adenosine receptors.

Experimental Workflow:

Caption: Workflow for investigating the neurological activity of the compound.

Detailed Experimental Protocols:

-

Radioligand Binding Assay for Adenosine Receptors:

-

Principle: To determine the affinity of the test compound for adenosine A1 and A2A receptors.

-

Methodology:

-

Prepare membrane fractions from cells expressing the target adenosine receptor subtype.

-

Incubate the membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibition constant) value for the test compound.

-

-

Self-Validation: The use of known selective agonists and antagonists as controls will validate the assay's performance.

-

Cytotoxicity and Potential Anticancer Activity

Scientific Rationale: As a preliminary screening for any new chemical entity, assessing its cytotoxicity is crucial.[12][13][14][15] This also opens the door to exploring potential anticancer activity, as many chemotherapeutic agents function by inducing cytotoxicity in rapidly dividing cancer cells.

Proposed Mechanism of Action: If cytotoxic, the compound could be acting through various mechanisms such as apoptosis induction, cell cycle arrest, or disruption of cellular metabolism.

Experimental Workflow:

Caption: A tiered approach for evaluating the cytotoxicity and potential anticancer effects.

Detailed Experimental Protocols:

-

MTT Cell Viability Assay:

-

Principle: A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

-

Self-Validation: The inclusion of a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) is essential. The results should be reproducible across multiple experiments.

-

Data Interpretation and Future Directions

The proposed workflows are designed to provide a clear, evidence-based path to understanding the biological potential of this compound.

Table 2: Interpreting Potential Outcomes

| Experimental Outcome | Interpretation | Next Steps |

| Significant inhibition of protein denaturation and inflammatory mediators in vitro, and reduced edema in vivo. | The compound possesses anti-inflammatory properties. | Investigate the specific molecular target (e.g., COX-2 selectivity), and conduct chronic inflammation models. |

| High affinity for adenosine receptors and modulation of neuronal activity. | The compound has neuromodulatory potential. | Evaluate in models of neurological disorders (e.g., Parkinson's, epilepsy) and assess blood-brain barrier permeability. |

| Low IC50 values against a panel of cancer cell lines and induction of apoptosis. | The compound has cytotoxic and potential anticancer activity. | Elucidate the mechanism of apoptosis and evaluate efficacy in orthotopic or patient-derived xenograft models. |

| No significant activity in any of the initial screens. | The compound may be inactive under the tested conditions or have other biological activities. | Consider derivatization to improve potency or explore other potential activities (e.g., metabolic, cardiovascular). |

Should any of these avenues yield promising results, the subsequent phase of research would involve lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is the cornerstone of modern drug development.

Conclusion

This compound represents a molecule at the intersection of known pharmacophores, yet its own biological story remains to be written. This guide provides a scientifically rigorous and logically structured framework for its exploration. By systematically investigating its potential anti-inflammatory, neurological, and cytotoxic activities, the research community can effectively and efficiently determine if this compound holds the promise of a novel therapeutic agent. The self-validating nature of the proposed protocols, grounded in established methodologies, ensures that any discoveries will be built on a foundation of scientific integrity.

References

-

PubChem. p-Anisoyl chloride | C8H7ClO2 | CID 7477. National Center for Biotechnology Information. Available from: [Link]

-

Bradshaw, H. B., & Walker, J. M. (2005). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. Neuropharmacology, 48(8), 1108–1115. Available from: [Link]

-

Kolaczkowska, E., & Kubes, P. (2013). Experimental animal models of chronic inflammation. Mediators of Inflammation, 2013, 642385. Available from: [Link]

-

Badaloo, A. V., & Forster, M. J. (2009). The glycine deportation system and its pharmacological consequences. Amino acids, 37(1), 1–11. Available from: [Link]

-

van der Walt, M. M., Terre'Blanche, G., & van der Schyf, C. J. (2014). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 24(15), 3569–3573. Available from: [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

-

Singh, S., & Majumdar, S. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 7(4), 246-250. Available from: [Link]

-

Avanti Polar Lipids. N-Acylglycine (NAGly). Available from: [Link]

-

Wikipedia. Hippuric acid. Available from: [Link]

-

Pharmacompass. Anisoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

An, G., & Zhang, Y. (2017). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Molecules (Basel, Switzerland), 22(12), 2139. Available from: [Link]

-

Arulselvan, P., Fard, M. T., Tan, W. S., Gothai, S., Fakurazi, S., Norhaizan, M. E., & Kumar, S. S. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules (Basel, Switzerland), 21(10), 1362. Available from: [Link]

-

El-Gamal, M. I., Al-Ameen, A. A., Al-Sha'er, M. A., Al-Harthy, S. E., Al-Otaibi, F. M., & Abdel-Maksoud, M. S. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules (Basel, Switzerland), 27(19), 6294. Available from: [Link]

-

Somani, R. R., & Shirodkar, P. Y. (2021). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 54-58. Available from: [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

da Silva, A. C. R., & de Souza, A. W. S. (2022). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of immunology research, 2022, 9919808. Available from: [Link]

-

Iannotti, F. A., & Di Marzo, V. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 11(5), 757. Available from: [Link]

-

Razali, M. S. M., & Abdullah, H. Z. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Bio-Medical Materials and Engineering, 33(4), 281-295. Available from: [Link]

-

PubChem. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. National Center for Biotechnology Information. Available from: [Link]

-

da Silva, A. C. R., & de Souza, A. W. S. (2022). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of immunology research, 2022, 9919808. Available from: [Link]

-

LibreTexts Chemistry. 1.6: Drug Modifications to Improve Stability. Available from: [Link]

-

Xiang, L., Chen, Y., Li, Q., Xie, N., Xing, X., Xiong, J., ... & Cai, Z. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical chemistry, 95(4), 2268–2277. Available from: [Link]

-

G. G. Habermehl, P. Z. (2011). N-Acyl amino acids and their impact on biological processes. BioFactors, 37(3), 161-167. Available from: [Link]

Sources

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hippuric acid - Wikipedia [en.wikipedia.org]

- 7. Hippuric acid | 495-69-2 [chemicalbook.com]

- 8. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianjpr.com [asianjpr.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. kosheeka.com [kosheeka.com]

- 15. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-methoxybenzoyl)glycine

This guide provides a comprehensive framework for the in vitro evaluation of N-(2-methoxybenzoyl)glycine, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the essential assays and methodologies required to characterize its biological activity, safety profile, and mechanism of action. By integrating established protocols with scientific rationale, this guide serves as a practical roadmap for advancing the understanding of this promising compound.

Introduction: The Scientific Rationale for Investigating N-(2-methoxybenzoyl)glycine

N-(2-methoxybenzoyl)glycine belongs to the N-acylglycine class of molecules, which are endogenous lipid mediators involved in a variety of physiological processes. Notably, several N-acylglycines have demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) properties[1]. These compounds are known to modulate key pathways in inflammation and pain signaling, including the production of nitric oxide (NO) and the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The structural features of N-(2-methoxybenzoyl)glycine, particularly the methoxybenzoyl moiety, suggest a potential for interaction with biological targets that could lead to therapeutic benefits in inflammatory disorders and pain management.

This guide outlines a systematic in vitro evaluation cascade designed to thoroughly characterize the bioactivity of N-(2-methoxybenzoyl)glycine. The proposed studies will assess its cytotoxic potential, elucidate its anti-inflammatory and analgesic mechanisms, and evaluate its metabolic stability, providing a solid foundation for further preclinical development.

Physicochemical Characterization of N-(2-methoxybenzoyl)glycine

A thorough understanding of the physicochemical properties of a compound is fundamental to the design and interpretation of in vitro assays.

Table 1: Physicochemical Properties of N-(2-methoxybenzoyl)glycine and its Methyl Ester

| Property | N-(2-methoxybenzoyl)glycine | N-(2-methoxybenzoyl)glycine methyl ester | Source |

| CAS Number | 13443-58-8 | 27796-49-2 | [2][3] |

| Molecular Formula | C10H11NO4 | C11H13NO4 | [2][3] |

| Molecular Weight | 209.2 g/mol | 223.225 g/mol | [2][3] |

| Melting Point | 113-114 °C | Not Available | [2] |

| Boiling Point (Predicted) | 451.1 ± 30.0 °C | 386 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | 1.173 g/cm³ | [2][3] |

Synthesis of N-(2-methoxybenzoyl)glycine

Solubility and Stability Assessment

Prior to initiating biological assays, it is crucial to determine the solubility of N-(2-methoxybenzoyl)glycine in aqueous buffers and common organic solvents like dimethyl sulfoxide (DMSO). This ensures that the compound remains in solution at the desired test concentrations. Stability studies should also be conducted to assess its degradation profile under various storage and experimental conditions.

In Vitro Evaluation Workflow

The following diagram illustrates the proposed workflow for the comprehensive in vitro evaluation of N-(2-methoxybenzoyl)glycine.

Caption: Proposed workflow for the in vitro evaluation of N-(2-methoxybenzoyl)glycine.

Cytotoxicity Assessment

Determining the cytotoxic potential of N-(2-methoxybenzoyl)glycine is a critical first step to identify a suitable concentration range for subsequent mechanistic assays.

MTT and WST-1 Assays

The MTT and WST-1 assays are colorimetric methods used to assess cell viability. These assays measure the metabolic activity of cells, which is an indicator of cell health. A reduction in metabolic activity suggests a cytotoxic effect.

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammatory studies, or a relevant neuronal cell line for analgesic studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of N-(2-methoxybenzoyl)glycine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Mechanistic Studies: Anti-inflammatory Activity

Based on the known activities of N-acylglycines, a key focus of the in vitro evaluation is to investigate the anti-inflammatory potential of N-(2-methoxybenzoyl)glycine.

Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Nitric oxide is a pro-inflammatory mediator produced by activated macrophages. The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of N-(2-methoxybenzoyl)glycine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Assessing the inhibitory activity of N-(2-methoxybenzoyl)glycine on both isoforms can reveal its potential as a selective or non-selective anti-inflammatory agent. A variety of commercial kits are available for this purpose[5][6][7].

-

Enzyme and Compound Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with various concentrations of N-(2-methoxybenzoyl)glycine for a specified time at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination and Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a fluorometric probe[8][9].

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

5-Lipoxygenase (5-LOX) Inhibition Assay

5-LOX is another important enzyme in the inflammatory cascade, responsible for the production of leukotrienes.

-

Enzyme and Compound Incubation: Incubate purified 5-LOX enzyme with N-(2-methoxybenzoyl)glycine.

-

Substrate Addition: Add linoleic acid or arachidonic acid to start the reaction.

-

Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm[10].

-

Data Analysis: Determine the IC50 value for 5-LOX inhibition.

Mechanistic Studies: Analgesic Activity

The potential antinociceptive properties of N-(2-methoxybenzoyl)glycine can be explored by investigating its interaction with key molecular targets in pain pathways.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

TRPV1 is a non-selective cation channel expressed in sensory neurons that plays a crucial role in the sensation of pain and heat.

-

Cell Culture: Use a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application and Stimulation: Apply N-(2-methoxybenzoyl)glycine to the cells, followed by stimulation with a known TRPV1 agonist (e.g., capsaicin).

-

Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Data Analysis: Analyze the data to determine if N-(2-methoxybenzoyl)glycine potentiates or inhibits the capsaicin-induced calcium influx.

Caption: Simplified signaling pathway of TRPV1 activation in nociceptive neurons.

In Vitro ADME: Metabolic Stability

Assessing the metabolic stability of a compound provides an early indication of its pharmacokinetic profile.

Liver Microsome Stability Assay

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

-

Incubation: Incubate N-(2-methoxybenzoyl)glycine with human liver microsomes in the presence of NADPH (a necessary cofactor for P450 enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Data Interpretation and Future Directions

The data generated from this comprehensive in vitro evaluation will provide a detailed profile of N-(2-methoxybenzoyl)glycine.

Table 2: Summary of Key In Vitro Endpoints and Their Implications

| Assay | Key Endpoint | Implication |

| Cytotoxicity | IC50 | Determines the therapeutic window and safe dosing for further studies. |

| Nitric Oxide Assay | IC50 | Indicates potential to reduce inflammation by inhibiting NO production. |

| COX-1/COX-2 Assays | IC50, Selectivity Index | Characterizes the compound as a selective or non-selective COX inhibitor. |

| 5-LOX Assay | IC50 | Reveals another potential anti-inflammatory mechanism. |

| TRPV1 Assay | EC50 or IC50 | Suggests a direct or modulatory effect on a key pain receptor. |

| Metabolic Stability | t1/2, CLint | Predicts the in vivo clearance and potential for oral bioavailability. |

Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies to identify the precise molecular targets and subsequent in vivo studies in animal models of inflammation and pain.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the initial in vitro evaluation of N-(2-methoxybenzoyl)glycine. By systematically assessing its cytotoxicity, anti-inflammatory and analgesic potential, and metabolic stability, researchers can gain valuable insights into its therapeutic promise. The detailed protocols and logical workflow presented herein are designed to ensure data integrity and provide a solid foundation for informed decision-making in the drug discovery and development process.

References

- Hu, H. (2010). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Channels (pp. 199-212). CRC Press.

-

Avanti Polar Lipids. (n.d.). N-Acylglycine (NAGly). Retrieved from [Link]

- Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2003). A novel multi-well plate assay for cyclooxygenase-1 and-2 activity.

- Valverde, J., et al. (2022). Decoding Pain: Next-Generation In Vitro Systems for Mechanistic Insights and Drug Discovery.

- Zagorac, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.

- Choi, E. M. (2007). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. Planta medica, 73(11), 1151-1157.

-

Watson International. (n.d.). Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8. Retrieved from [Link]

- Zhu, M. X. (Ed.). (2011). TRP channels. CRC press.

-

Cellectricon. (n.d.). High-capacity in vitro models for the assessment of pain-related mechanisms. Retrieved from [Link]

- Kamal, A., et al. (2018). Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. Letters in Drug Design & Discovery, 15(10), 1051-1058.

- Niharika, J., et al. (2021). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology, 12, 663164.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Medicines Discovery Catapult. (n.d.). Human Models for Human Pain: iPSC-Derived Sensory Neurons for Medicines Discovery. Retrieved from [Link]

- Ager, A. L., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of medicinal chemistry, 54(24), 8341-8354.

- Deschamps, J. D., et al. (2007). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(10), 1433-1439.

- Bouyahya, A., et al. (2023).

- Jamroz, M. K., et al. (2021). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 26(16), 4983.

- Shin, H. M., et al. (2007). In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits. Archives of pharmacal research, 30(8), 963-969.

- Shahidullah, M., & Donaldson, P. J. (Eds.). (2019).

- Dias, D. A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. Molecules, 29(1), 226.

- Wainger, B. J., et al. (2015). Modeling pain in vitro using nociceptor neurons reprogrammed from fibroblasts.

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

-

NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. Retrieved from [Link]

-

ChemSrc. (n.d.). N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2. Retrieved from [Link]

- Al-Salahi, R., et al. (2022).

- Premkumar, L. S. (2010). Methods Used for Studying TRP Channel Functions in Sensory Neurons. In TRP Channels (pp. 213-234). CRC Press.

-

PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]

- Krichen, F., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 164.

- Rosinger, C., et al. (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. U.S.

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. watson-int.com [watson-int.com]

- 3. N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Benzoylamino Acetic Acid Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylamino acetic acid scaffold, with its origins in the 19th-century isolation of hippuric acid from horse urine, represents a remarkable journey of chemical exploration and therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this versatile chemical class. From its humble beginnings as a metabolic byproduct to its current status as a privileged structure in medicinal chemistry, we will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action that have driven the development of benzoylamino acetic acid derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to inspire and inform future discovery.

A Historical Perspective: From Hippuric Acid to Modern Therapeutics

The story of benzoylamino acetic acid derivatives begins with the discovery of its parent compound, hippuric acid (N-benzoylglycine). In 1829, the renowned German chemist Justus von Liebig first isolated this crystalline substance from the urine of horses, hence its name derived from the Greek words hippos (horse) and ouron (urine)[1][2]. Initially, its significance was primarily as a metabolic curiosity, a product of the detoxification of benzoic acid through conjugation with the amino acid glycine[1]. This biochemical process, occurring in the liver and kidneys, was one of the first metabolic reactions to be described[1][3].

The first chemical synthesis of hippuric acid was achieved by French chemist Victor Dessaignes in 1853, who reacted benzoyl chloride with the zinc salt of glycine[1]. This foundational work laid the groundwork for the synthetic exploration of this chemical class. For much of the 19th and early 20th centuries, research into hippuric acid and its derivatives remained largely in the realm of physiological chemistry.

A significant leap in the therapeutic application of this scaffold came with the development of para-aminohippuric acid (PAH). This derivative proved to be an invaluable diagnostic tool for measuring renal plasma flow, a critical parameter in assessing kidney function. PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, allowing for a reliable estimation of blood flow to the kidneys.

The mid-20th century witnessed a burgeoning interest in the pharmacological potential of various acetic acid derivatives, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). This spurred medicinal chemists to explore modifications of the benzoylamino acetic acid core, leading to the discovery of compounds with a wide range of biological activities. Today, this scaffold is recognized for its potential in developing agents for inflammatory diseases, cancer, neurological disorders, and infectious diseases.

The Chemistry of Benzoylamino Acetic Acid Derivatives: Synthesis and Elucidation

The synthesis of benzoylamino acetic acid derivatives is rooted in fundamental organic chemistry principles, with the Schotten-Baumann reaction being a cornerstone of their preparation. This reaction involves the acylation of an amino acid, typically glycine or its derivatives, with a benzoyl chloride or a substituted benzoyl chloride in the presence of a base[4].

General Synthesis: The Schotten-Baumann Reaction

The versatility of the Schotten-Baumann reaction allows for the introduction of a wide array of substituents on both the benzoyl and the acetic acid moieties, providing a rich chemical space for SAR studies.

Figure 1: General workflow for the synthesis of benzoylamino acetic acid derivatives via the Schotten-Baumann reaction.

Detailed Experimental Protocol: Synthesis of Hippuric Acid

This protocol provides a step-by-step methodology for the synthesis of the parent compound, hippuric acid, which can be adapted for the synthesis of various derivatives.

Materials:

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Distilled water

-

Buchner funnel and flask

-

Filter paper

-

Beakers and conical flasks

Procedure:

-

In a conical flask, dissolve 0.5 g of glycine in 5 ml of 10% NaOH solution[4].

-

Add 0.9 ml of benzoyl chloride to the glycine solution in five portions. After each addition, stopper the flask and shake vigorously until the benzoyl chloride has fully reacted[4]. The reaction is exothermic, and the flask may become warm[5].

-

After the final addition and shaking, transfer the solution to a beaker containing a few grams of crushed ice[4].

-

Slowly add concentrated HCl with constant stirring until the solution is acidic to litmus paper. A crystalline precipitate of hippuric acid will form[4].

-

Filter the precipitate using a Buchner funnel and wash the crystals with cold water[4].

-

For purification, the crude product can be recrystallized from hot water[5].

Synthesis of Functionalized Derivatives

The synthesis of more complex derivatives often involves multi-step sequences. For instance, the preparation of 2-amino-3-benzoylphenylacetic acid, a precursor for certain therapeutic agents, can be achieved from indoline through a series of reactions including Friedel-Crafts acylation. The ability to introduce various functional groups onto the phenyl ring of the benzoyl moiety or to use different amino acid starting materials allows for the creation of diverse chemical libraries for pharmacological screening.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of benzoylamino acetic acid derivatives is vast, with research demonstrating their efficacy in a range of disease models. The following sections explore key therapeutic areas and the underlying SAR that governs their activity.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this chemical class has been in the development of anti-inflammatory and analgesic agents. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[6].

Mechanism of Action in Inflammation: Recent studies on hippuric acid itself have revealed a more complex role in inflammation. It has been shown to potentiate pro-inflammatory responses in macrophages through the Toll-like receptor (TLR)-MyD88 signaling pathway. This suggests that while some derivatives are anti-inflammatory, the parent compound may act as an inflammatory modulator[7].

Figure 3: Simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway targeted by certain anticancer benzoylamino acetic acid derivatives.

Quantitative Data on Anticancer Derivatives:

| Compound ID | Cell Line | IC50 | Mechanism | Reference |

| 4-benzyl-1-(carboxymethyl) pyridinium bromide | Breast Cancer | 32 µM | HDAC Inhibition | [2] |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising Cytotoxicity | Not specified | [8] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising Cytotoxicity | Not specified | [8] |

| Bispidine Derivative (4e) | HepG2 | 3-9 µM | Induction of Polyamine Catabolism | [3] |

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of hippuric acid and its derivatives. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Mechanisms of Neuroprotection:

-

Antioxidant Activity: Uric acid, a related purine metabolite, is a potent antioxidant. Some hippuric acid derivatives may share this property, protecting neurons from oxidative stress.[9]

-

Nrf2-ARE Signaling Pathway: Uric acid has been shown to exert neuroprotective effects in Parkinson's disease models by activating the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[9]

-

Cholinesterase Inhibition: Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy in Alzheimer's disease.[10][11]

Antiviral Activity

The broad biological activity of this scaffold extends to the realm of infectious diseases. N-acylglycine derivatives, in particular, have been investigated for their antiviral properties.

Mechanisms of Antiviral Action:

-

Inhibition of Viral Replication: Compounds like N-acetyl-L-cysteine (NAC) have been shown to inhibit the replication of influenza A viruses, including the highly pathogenic H5N1 strain.[4] This is partly achieved by inhibiting the activation of oxidant-sensitive pathways like NF-κB and p38 MAP kinase.[4]

-

Inhibition of Viral Entry: Some derivatives may interfere with the initial stages of viral infection by preventing the virus from entering host cells.

Quantitative Data on Antiviral Derivatives:

| Compound ID | Virus | EC50 | Mechanism | Reference |

| N-acetyl-L-cysteine (NAC) | Influenza A (H5N1) | Effective at 5-15 mM | Inhibition of NF-κB and p38 MAPK | [4] |

| Triazolopyrimidine derivative (75) | Chikungunya Virus (CHIKV) | 2.6 µM | Not specified | [12] |

| Glycyvir (Glycyrrhizinic acid derivative) | SARS-CoV-2 | 2-8 µM | Inhibition of viral replication | [13] |

Pharmacokinetics and Drug Development Considerations

For any promising compound to become a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be carefully evaluated. The benzoylamino acetic acid scaffold offers a tunable platform to optimize these pharmacokinetic parameters.

The inherent carboxylic acid group can influence solubility and transport across biological membranes. Prodrug strategies, such as esterification, can be employed to enhance lipophilicity and improve oral bioavailability. The metabolic stability of these compounds is also a critical consideration. The amide bond can be susceptible to hydrolysis by various enzymes. Modifications to the acyl or amino acid portion can be made to increase resistance to metabolic degradation.

Future Directions and Conclusion

The journey of benzoylamino acetic acid derivatives from a simple metabolic byproduct to a versatile pharmacophore is a testament to the power of medicinal chemistry. The core scaffold's synthetic tractability and its ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.

Future research will likely focus on:

-

Targeted Library Synthesis: The development of more diverse and complex libraries of derivatives to screen against a wider range of therapeutic targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to enable rational drug design.

-

Advanced Drug Delivery Systems: The formulation of these compounds into novel drug delivery systems to enhance their efficacy and reduce potential side effects.

References

-

Williams, H. R., Cox, I. J., & E. Holmes. (2012). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. Journal of Proteome Research, 11(3), 1541-1553. [Link]

-

Wikipedia. (n.d.). Hippuric acid. [Link]

-

American Chemical Society. (2023, October 2). Hippuric acid. [Link]

-

Šachlevičiūtė, U., Gonzalez, G., & et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378. [Link]

-

Vibzzlab. (2020, September 6). Hippuric Acid : Synthesis [Video]. YouTube. [Link]

-

Jilani, J. A., Abualassal, Q. I., Assaf, A. M., & Shmies, R. M. A. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Rasayan Journal of Chemistry, 13(2), 978-986. [Link]

-

Geisler, C., & et al. (2019). Synthesis and antiviral evaluation of new N-acylhydrazones containing glycine residue. Medicinal Chemistry Research, 28(5), 725-736. [Link]

-

Ahmad, I., & et al. (2022). Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome. Molecules, 27(5), 1533. [Link]

-

Organic Syntheses. (n.d.). Hippuric acid. [Link]

-

Wang, Y., & et al. (2023). Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. bioRxiv. [Link]

-

Wang, L., & et al. (2019). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B, 9(5), 884-896. [Link]

-

PubChem. (n.d.). 2-(Benzoylamino)acetic acid. [Link]

-

Chen, X., & et al. (2017). Uric acid demonstrates neuroprotective effect on Parkinson's disease mice through Nrf2-ARE signaling pathway. Biochemical and Biophysical Research Communications, 493(4), 1443-1449. [Link]

-

De Martin, S., & et al. (2023). In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections. International Journal of Molecular Sciences, 24(6), 5233. [Link]

-

Sun, Y., & et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(11), 748. [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics (ADME). [Link]

-

Dr MSH FAIZI SIR. (2022, April 24). SYNTHESIS OF HIPPURIC ACID [Video]. YouTube. [Link]

-

Chen, C. Y., & et al. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. International Journal of Molecular Sciences, 24(17), 13186. [Link]

-

Ali, B., & et al. (2024). Recent Developments in the Antiviral Activity of Glycyrrhizic Acid and its Derivatives Against SARS-CoV. Current Organic Chemistry, 28(9), 746-758. [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). Pharmaceuticals, 16(3), 425. [Link]

-

Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. (2023). International Journal of Molecular Sciences, 24(17), 13186. [Link]

- WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (n.d.).

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). International Journal of Molecular Sciences, 23(19), 11598. [Link]

-

Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). In Nursing Pharmacology. StatPearls Publishing. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules, 22(8), 1192. [Link]

-

Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2022). Pharmaceuticals, 15(1), 66. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1303. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). Bioorganic Chemistry, 141, 106881. [Link]

-

N-Acylglycine (NAGly). (n.d.). Avanti Polar Lipids. [Link]

-

Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of Applied Pharmaceutical Science, 9(3), 14-20. [Link]

-

Antivirals | HIV, Hepatitis, Influenza, Herpes Treatment. (2022, June 23). [Video]. YouTube. [Link]

-

Half‐maximal effective concentration (EC50) values for the protective... (n.d.). ResearchGate. [Link]

-

Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. (2021). Pharmacia, 68(2), 433-442. [Link]

-

Organic Syntheses Procedure. (n.d.). hippuric acid. [Link]

-

Efficient and Green Protocol for the Synthesis of Hippuric Acid. (2018). International Journal of Scientific Research in Science and Technology, 4(8), 118-124. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Sciences and Research, 13(3), 164-169. [Link]

-

Hippuric Acid : Synthesis. (2020, September 6). [Video]. YouTube. [Link]

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (2023). Antioxidants, 12(3), 648. [Link]

Sources

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-acetyl-L-cysteine (NAC) inhibits virus replication and expression of pro-inflammatory molecules in A549 cells infected with highly pathogenic H5N1 influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The acid-base properties of 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. A review of the evidence for a protective role of uric acid in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uric acid demonstrates neuroprotective effect on Parkinson's disease mice through Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Spectroscopic Guide to (2-Methoxy-benzoylamino)-acetic acid: Structure Elucidation for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Methoxy-benzoylamino)-acetic acid, also known as N-(2-methoxybenzoyl)glycine or o-methoxyhippuric acid. As a crucial molecule in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists. This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into its characterization.

Molecular Structure and Key Features

This compound is an N-acyl derivative of the simplest amino acid, glycine. Its structure is characterized by a glycine backbone linked via an amide bond to a 2-methoxybenzoyl group. This seemingly simple molecule possesses several key structural features that give rise to a distinct spectroscopic fingerprint: an aromatic ring with an ortho-methoxy substituent, an amide linkage, and a carboxylic acid moiety. The interplay of these functional groups dictates the molecule's chemical properties and biological activity, making accurate spectroscopic interpretation essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton